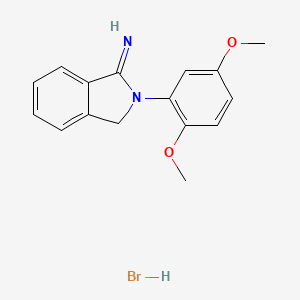

2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide” is a chemical compound used in scientific research. It possesses diverse applications due to its unique properties, enhancing studies in various fields like drug discovery and organic synthesis .

Synthesis Analysis

Isoindolines, the family of compounds to which this molecule belongs, have been synthesized using various pathways . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, involving simple heating and relatively quick solventless reactions .Molecular Structure Analysis

The molecular structure of isoindoline derivatives has been analyzed and compared using both crystal structures and theoretical compounds from molecular modeling .Chemical Reactions Analysis

Isoindoline derivatives have been synthesized using a catalyst-free, one-pot method. This involves a cascade three-component condensation of 2-cyanobenzaldehyde, amine, and an active methylene compound .Wissenschaftliche Forschungsanwendungen

NMR Studies and Tautomerism

NMR Studies on Imidines by L. Spiessens and M. Anteunis explored the tautomerism of phthalic imidine, revealing a predominance of certain tautomers in various solvents, shedding light on the structural dynamics of related compounds (Spiessens & Anteunis, 2010).

Reaction Mechanisms and Synthesis

Bisindolines from the Reaction of 3,5-Dimethoxyaniline with Vicinal Diones by James Kovach et al. detailed the synthesis of substituted bisindolines, contributing to the understanding of complex reaction mechanisms involving similar compounds (Kovach et al., 2014).

Catalyst-Free Synthesis of Isoindolin-1-Imine Derivatives by S. Shen et al. presented a catalyst-free method for synthesizing isoindolin-1-imine derivatives, emphasizing an environmentally friendly and efficient approach (Shen et al., 2015).

Synthesis of Isoindolin-1-Ones via Palladium-Catalyzed Intermolecular Coupling and Heteroannulation by C. Cho et al. introduced a method for creating isoindolin-1-ones, showcasing the versatility of palladium-catalyzed reactions (Cho et al., 2000).

Chromophore Development and Electronic Properties

Development of a Class of Easily Scalable, Electron-Deficient, Core-Extended Benzo-Fused Azadipyrromethene Derivatives by Yuriy V. Zatsikha et al. described the creation of novel chromophores, focusing on their electronic and spectroscopic properties, essential for understanding the electronic interactions in related compounds (Zatsikha et al., 2019).

Synthesis Procedures and Environmental Impact

A One-Pot Synthesis of Isoindolin-1-Imine Derivatives by K. Pham et al. detailed a simple and environmentally friendly one-pot synthesis method, highlighting the importance of green chemistry in synthesizing complex molecules (Pham et al., 2013).

Wirkmechanismus

Target of Action

The primary target of 2-(2,5-Dimethoxyphenyl)isoindolin-1-imine hydrobromide is the human dopamine receptor D2 . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

This compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, influencing the intracellular signaling pathways it regulates .

Pharmacokinetics

In silico analysis suggests that isoindolines have good properties as ligands of the dopamine receptor d2

Result of Action

Its interaction with the dopamine receptor d2 suggests potential effects on neurological processes regulated by these receptors .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(2,5-dimethoxyphenyl)-3H-isoindol-1-imine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2.BrH/c1-19-12-7-8-15(20-2)14(9-12)18-10-11-5-3-4-6-13(11)16(18)17;/h3-9,17H,10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZWQSXUITXIEAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2CC3=CC=CC=C3C2=N.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[2-(3-aminopropyl)-5-methylphenyl]carbamate](/img/structure/B2594611.png)

![4-((4-Methoxyphenyl)sulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2594613.png)

![3-[(Z)-4-Methoxyphenacylidene]-3,4-dihydroquinoxaline-2(1H)-one](/img/structure/B2594617.png)

![1-(2-Chlorophenyl)-3-[(4-ethylphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2594618.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylate](/img/structure/B2594619.png)

![N-(2-(4-(2-(4-ethoxyphenoxy)acetyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2594623.png)

![1-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2594627.png)